N-Hydrazinocarbonylmethyl-4-nitro-benzamide
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Overview
Description
N-Hydrazinocarbonylmethyl-4-nitro-benzamide is a chemical compound with the molecular formula C9H10N4O4. It is a benzamide derivative that contains both hydrazine and nitro functional groups, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydrazinocarbonylmethyl-4-nitro-benzamide typically involves the condensation of 4-nitrobenzoic acid with hydrazine derivatives. One common method is the direct condensation of 4-nitrobenzoic acid with hydrazine hydrate in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Hydrazinocarbonylmethyl-4-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazine moiety can be oxidized to form corresponding azides or other derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Azides or other hydrazine derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N-Hydrazinocarbonylmethyl-4-nitro-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Hydrazinocarbonylmethyl-4-nitro-benzamide involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Hydrazinocarbonylmethyl-2-nitro-benzamide
- N-Methyl-4-nitrobenzamide
- 4-Bromo-N-hydrazinocarbonylmethyl-benzamide
Uniqueness
N-Hydrazinocarbonylmethyl-4-nitro-benzamide is unique due to the presence of both hydrazine and nitro functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
N-Hydrazinocarbonylmethyl-4-nitro-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article reviews the available literature on its biological activity, including molecular interactions, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C9H10N4O3
- Molecular Weight : 210.20 g/mol
- Functional Groups : Nitro group, hydrazine, amide
The presence of the nitro group is significant as it often correlates with enhanced biological activity, particularly in terms of anti-inflammatory and antimicrobial properties.
Antimicrobial Properties
Research indicates that N-hydrazinocarbonylmethyl derivatives, including this compound, exhibit promising antimicrobial activity by inhibiting the enzyme cystathionine beta-lyase (CBL), which is crucial for methionine biosynthesis in bacteria. This pathway is an attractive target for developing new antibiotics due to its absence in mammals.
-
Mechanism of Action :
- CBL catalyzes the hydrolysis of l-cystathionine to produce l-homocysteine, pyruvate, and ammonia. Inhibition of this enzyme disrupts bacterial growth by blocking essential metabolic pathways.
- Molecular docking studies have shown that this compound binds effectively to the active site of CBL, suggesting a competitive inhibition mechanism .
- Case Study :
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects:
-
In Vitro Studies :
- Compounds similar to N-hydrazinocarbonylmethyl derivatives were tested for their capacity to inhibit nitric oxide (NO) production in RAW264.7 macrophages induced by lipopolysaccharides (LPS). Results indicated that certain derivatives exhibited significant dose-dependent inhibition of NO production without cytotoxic effects .
- Biochemical Pathways :
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of cystathionine beta-lyase (CBL) | |
Anti-inflammatory | Inhibition of NO production; suppression of IL-1β |
Table 2: Key Findings from Molecular Docking Studies
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c10-12-8(14)5-11-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5,10H2,(H,11,15)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWADEBSOGTBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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